molecular formula C15H16N2O3 B1526704 2-Amino-5-(benzyloxy)-4-methoxybenzamide CAS No. 60547-95-7

2-Amino-5-(benzyloxy)-4-methoxybenzamide

Cat. No. B1526704
CAS RN: 60547-95-7
M. Wt: 272.3 g/mol
InChI Key: ACOHJQTXPIRNMK-UHFFFAOYSA-N
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Description

2-Amino-5-(benzyloxy)-4-methoxybenzamide, also known as 2-ABM, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 293.35 g/mol and a melting point of 85-87 °C. 2-ABM is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of various compounds.

Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, including structures similar to 2-Amino-5-(benzyloxy)-4-methoxybenzamide, have been studied for their potential as antioxidants. The electrochemical oxidation mechanisms of these compounds are pivotal in understanding their scavenging activity against free radicals. The investigation into these mechanisms revealed the primary amino group's role in a pH-dependent oxidation process, which is crucial for their antioxidant properties (Jovanović et al., 2020). Additionally, a combined experimental and computational study confirmed that protonated systems exhibit better antioxidant capabilities than their neutral counterparts, emphasizing the positive influence of electron-donating groups on antioxidant activity (Perin et al., 2018).

Material Science Applications

Research into the synthesis and characterization of novel aromatic polyimides, which include the amino-substituted benzamides as intermediates, showcases the versatility of these compounds in developing materials with desirable properties such as solubility in organic solvents and high thermal stability. These polyimides find applications in various fields, including electronics and aerospace, due to their robust physical properties (Butt et al., 2005).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of new benzamide derivatives from endophytic Streptomyces sp. highlight another significant application area. These compounds demonstrate potential in fighting microbial infections and protecting against oxidative stress, making them valuable in medicinal chemistry and drug development (Yang et al., 2015).

Radiopharmaceutical Applications

Radioiodinated benzamide derivatives have been developed for imaging serotonin-5HT2-receptors, indicating the utility of these compounds in neuroscience research and the development of diagnostic tools for brain disorders. The specificity and affinity of these radiolabeled compounds for their target receptors enable precise imaging of receptor distribution, aiding in the understanding and treatment of neurological conditions (Mertens et al., 1994).

properties

IUPAC Name

2-amino-4-methoxy-5-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOHJQTXPIRNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731636
Record name 2-Amino-5-(benzyloxy)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(benzyloxy)-4-methoxybenzamide

CAS RN

60547-95-7
Record name 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(benzyloxy)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-5-benzyloxy-2-nitrobenzamide (6.60 g, 21.9 mmol) and iron powder (8.14 g, 0.146 mol) in acetic acid/methanol (80 mL/80 mL) was heated at 85±5° C. for 1.5 h. The reaction mixture was allowed to cool to RT and the iron was removed by filtration, and volatiles were removed in vacuo. The residue was taken up in sat. sodium bicarbonate and the mixture was extracted with ethyl acetate (600 mL×3). The combined organic layers were washed with water (1×150 mL), brine (1×150 mL), dried (Na2SO4), filtered and concentrated in vacuo to give 4-methoxy-5-benzyloxy-2-aminobenzamide (5.2 g, 19.1 mmol, 87%). MS 273.2. (M+). HPLC retention time 4.585 min.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
acetic acid methanol
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
8.14 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(benzyloxy)-4-methoxybenzamide
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2-Amino-5-(benzyloxy)-4-methoxybenzamide
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2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 4
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 5
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Reactant of Route 6
2-Amino-5-(benzyloxy)-4-methoxybenzamide

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